molecular formula C9H7F3N2O2 B2637038 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide CAS No. 404-83-1

2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide

Cat. No.: B2637038
CAS No.: 404-83-1
M. Wt: 232.162
InChI Key: DDWUNUPFUUJKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide” is a chemical compound with the linear formula C9H7F3N2O2 . It is also known as "(2E)-2-(Hydroxyimino)-N-[3-(trifluoromethyl)phenyl]ethanamide" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(/C=N/O)NC1=CC(C(F)(F)F)=CC=C1 . This indicates that the compound contains a hydroxyimino group (-N=O), a trifluoromethyl group (-CF3), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2).

Scientific Research Applications

Cyclization and Chemical Synthesis

Research indicates that derivatives of 2-Hydroxyimino compounds, such as the 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide, are involved in chemical reactions like intramolecular cyclization. This process is significant in producing benzofused lactams, which are relevant in various chemical syntheses (Fante et al., 2014).

Antioxidant Properties

A study focused on synthesizing novel derivatives of 2-Hydroxyimino compounds demonstrated their antioxidant activities. These compounds were evaluated for their ability to reduce oxidative stress, which is crucial in pharmaceutical and biochemical research (Gopi & Dhanaraju, 2020).

Electrophore Reagent Application

The compound has been used in the development of electrophore reagents like AMACE1. Such reagents are critical in analytical chemistry for trace organic analysis, which has implications in environmental and biochemical studies (Lu & Giese, 2000).

Structural Analysis in Crystallography

In crystallography, derivatives of 2-Hydroxyimino compounds have been analyzed for their molecular structure, contributing to a deeper understanding of molecular interactions and structural biology (Camerman et al., 2005).

Mass Spectrometry Analysis

These compounds have been studied in mass spectrometry to understand their fragmentation patterns. This research is vital for developing new analytical methods for various compounds in chemistry and pharmacology (Kallury et al., 1978).

Synthesis Processes

Studies have been conducted on the synthesis and characterization of related 2-Hydroxyimino compounds, which are essential in pharmaceutical chemistry for the development of new drugs and chemical agents (Zhong-cheng & Shu Wan-yin, 2002).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to aquatic life . The compound is also classified under storage class code 11, which refers to combustible solids . The flash point is not applicable .

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWUNUPFUUJKEA-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=N/O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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